molecular formula C15H13F4N3O3 B279734 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

Numéro de catalogue: B279734
Poids moléculaire: 359.28 g/mol
Clé InChI: BYYUKQOHYHJBBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis.

Mécanisme D'action

The mechanism of action of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves the inhibition of several cellular signaling pathways that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. Inhibition of these pathways results in the inhibition of tumor growth and angiogenesis.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. Sorafenib inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, resulting in the inhibition of tumor growth and angiogenesis. Sorafenib also inhibits the activity of CYP3A4, which is involved in drug metabolism, resulting in the potential for drug interactions.

Avantages Et Limitations Des Expériences En Laboratoire

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has several advantages and limitations for lab experiments. Sorafenib is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. However, Sorafenib has a short half-life in vivo, which can limit its effectiveness in lab experiments.

Orientations Futures

There are several future directions for the study of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile. One future direction is the development of more potent and selective kinase inhibitors that target specific cellular signaling pathways. Another future direction is the investigation of the potential for combination therapy using Sorafenib and other targeted therapies. Additionally, the study of Sorafenib in other cancer types and the investigation of biomarkers for Sorafenib response are future directions for research.

Méthodes De Synthèse

The synthesis of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves several steps. The first step is the condensation of 4-chloro-3-nitrobenzoic acid with 2-[(2-aminoethyl)amino]ethanol to form 4-chloro-3-nitrobenzyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step is the protection of the amino group with tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The fourth step is the reaction of the Boc-protected amine with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole-1-carboxylic acid to form the Boc-protected amide. The fifth step involves the deprotection of the Boc group using trifluoroacetic acid to form this compound.

Applications De Recherche Scientifique

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Propriétés

Formule moléculaire

C15H13F4N3O3

Poids moléculaire

359.28 g/mol

Nom IUPAC

4-[1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-1-oxopropan-2-yl]oxybenzonitrile

InChI

InChI=1S/C15H13F4N3O3/c1-8(25-10-4-2-9(7-20)3-5-10)13(23)22-15(24,14(18)19)6-11(21-22)12(16)17/h2-5,8,12,14,24H,6H2,1H3

Clé InChI

BYYUKQOHYHJBBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

SMILES canonique

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.